Cas no 30801-95-7 (2-Penten-1-ol, 3-methyl-, (E)-)

2-Penten-1-ol, 3-methyl-, (E)- 化学的及び物理的性質
名前と識別子
-
- 2-Penten-1-ol, 3-methyl-, (E)-
- (E)-3-methylpent-2-en-1-ol
- trans-3-methylpent-3-en-5-ol
- starbld0042002
- (2E)-3-Methyl-2-penten-1-ol
- 30801-95-7
- (2E)-3-METHYLPENT-2-EN-1-OL
- SCHEMBL709739
- 2747-48-0
- 3-Methyl-2-penten-1-ol
- 2-Penten-1-ol, 3-methyl-, (2E)-
- (E)-3-Methyl-2-penten-1-ol
- EN300-141099
- EN300-7470838
- (2E)-3-Methyl-2-penten-1-ol #
- 2-Penten-1-ol, 3-methyl-
- Trans-3-methylpent-3-ene-5-ol
-
- インチ: InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+
- InChIKey: QFXSWGXWZXSGLC-GQCTYLIASA-N
- SMILES: CCC(=CCO)C
計算された属性
- 精确分子量: 100.08886
- 同位素质量: 100.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 64.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 1.5
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
2-Penten-1-ol, 3-methyl-, (E)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7470838-0.5g |
(2E)-3-methylpent-2-en-1-ol |
30801-95-7 | 95% | 0.5g |
$1058.0 | 2024-05-23 | |
A2B Chem LLC | AB41496-500mg |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 500mg |
$1149.00 | 2024-04-20 | |
Aaron | AR003210-50mg |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 50mg |
$459.00 | 2025-02-10 | |
Aaron | AR003210-5g |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 5g |
$5436.00 | 2023-12-14 | |
Aaron | AR003210-10g |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 10g |
$8051.00 | 2023-12-14 | |
A2B Chem LLC | AB41496-1g |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 1g |
$1464.00 | 2024-04-20 | |
1PlusChem | 1P0031SO-10g |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 10g |
$7277.00 | 2023-12-17 | |
A2B Chem LLC | AB41496-250mg |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 250mg |
$743.00 | 2024-04-20 | |
1PlusChem | 1P0031SO-500mg |
2-Penten-1-ol, 3-methyl-, (2E)- |
30801-95-7 | 95% | 500mg |
$1370.00 | 2024-05-06 | |
Enamine | EN300-7470838-0.05g |
(2E)-3-methylpent-2-en-1-ol |
30801-95-7 | 95% | 0.05g |
$315.0 | 2024-05-23 |
2-Penten-1-ol, 3-methyl-, (E)- 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2-Penten-1-ol, 3-methyl-, (E)-に関する追加情報
Chemical Profile of 2-Penten-1-ol, 3-methyl-, (E)- (CAS No. 30801-95-7)
2-Penten-1-ol, 3-methyl-, (E)-, identified by its CAS number 30801-95-7, is a significant organic compound belonging to the class of alcohols. This compound, characterized by its (E)-configuration, exhibits unique chemical and physical properties that make it valuable in various industrial and research applications. The presence of a double bond and a branched structure contributes to its reactivity and versatility, making it a subject of interest in synthetic chemistry and biochemical studies.
The molecular structure of 2-Penten-1-ol, 3-methyl-, (E)- consists of five carbon atoms arranged in a linear fashion with an ethyl group at the third carbon. The (E)-configuration indicates that the higher-priority groups (in this case, the hydroxyl group and the methyl group) are on opposite sides of the double bond. This geometric arrangement influences its interactions with other molecules, making it a useful intermediate in the synthesis of more complex compounds.
In recent years, research has highlighted the importance of 2-Penten-1-ol, 3-methyl-, (E)- in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of bioactive compounds. For instance, derivatives of this alcohol have been explored for their potential applications in anti-inflammatory and antimicrobial therapies. The double bond in its structure allows for various functionalization strategies, enabling chemists to tailor its properties for specific applications.
The compound's significance extends to its role in polymer chemistry. 2-Penten-1-ol, 3-methyl-, (E)- can be polymerized or copolymerized with other monomers to create materials with tailored mechanical and thermal properties. These polymers find applications in coatings, adhesives, and specialty plastics. The flexibility offered by its molecular structure makes it an attractive candidate for developing advanced materials that meet stringent industry requirements.
From a biochemical perspective, 2-Penten-1-ol, 3-methyl-, (E)- has been studied for its interactions with enzymes and other biological molecules. Its structural features allow it to mimic or interfere with natural biochemical pathways, providing insights into enzyme mechanisms and potential therapeutic targets. Researchers have utilized this compound to develop enzyme inhibitors and probes for studying metabolic pathways in cells.
The synthesis of 2-Penten-1-ol, 3-methyl-, (E)- typically involves catalytic processes that highlight modern advancements in green chemistry. Catalytic methods not only improve yield but also reduce waste, aligning with global efforts to sustainable chemical production. The compound's synthesis often employs transition metal catalysts that facilitate efficient transformations while minimizing environmental impact.
In industrial settings, 2-Pentan-1-ol, 3-methyl-, (E)- is valued for its role as an intermediate in the production of fine chemicals. Its reactivity allows for the introduction of various functional groups, enabling the synthesis of intermediates used in fragrances, flavors, and dyes. The demand for high-purity versions of this compound has driven innovations in purification techniques such as distillation and chromatography.
The future prospects of 2-Penten-1-ol, 3-methyl-, (E)- are promising, with ongoing research exploring new applications in nanotechnology and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalytic systems and sensors. Additionally, its role as a building block for more complex molecules ensures its continued relevance in synthetic organic chemistry.
Overall, 2-Penten-1-ol, 3-methyl-, (E)- stands as a versatile and indispensable compound in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable asset for chemists working across multiple disciplines. As research progresses, new uses for this compound are likely to emerge, further solidifying its importance in the chemical industry.
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